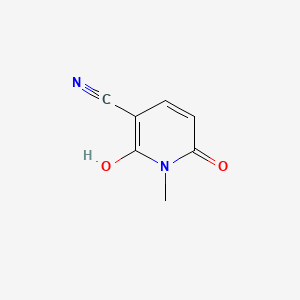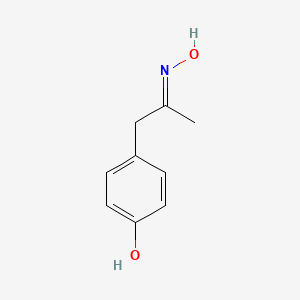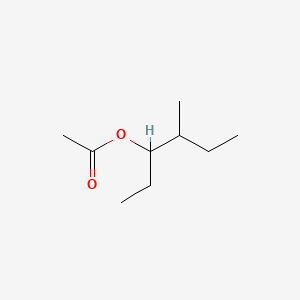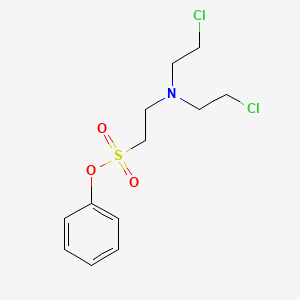![molecular formula C18H16FN3O4S B13807903 4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)](/img/structure/B13807903.png)
4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI) is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopenta[b]thiophene core, which is a sulfur-containing heterocycle, and is functionalized with multiple substituents, including a fluorophenyl group and a hydrazino oxoacetyl moiety.
Vorbereitungsmethoden
The synthesis of 4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI) involves several steps. The synthetic route typically starts with the preparation of the cyclopenta[b]thiophene core, followed by the introduction of the carboxylic acid group and subsequent functionalization with the fluorophenyl and hydrazino oxoacetyl groups. The final step involves esterification to obtain the methyl ester derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Analyse Chemischer Reaktionen
4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials with unique properties, such as organic semiconductors and photovoltaic materials.
Wirkmechanismus
The mechanism of action of 4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the fluorophenyl group enhances its binding affinity and specificity, while the hydrazino oxoacetyl moiety contributes to its reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
4H-Cyclopenta[b]thiophene-3-carboxylicacid,2-[[[[(2-fluorophenyl)methylene]hydrazino]oxoacetyl]amino]-5,6-dihydro-,methylester(9CI) can be compared with other similar compounds, such as:
4H-Cyclopenta[b]thiophene-3-carboxylic acid, 2-amino-5,6-dihydro-, ethyl ester: This compound has a similar core structure but different substituents, leading to variations in its chemical and biological properties.
4H-Cyclopenta[2,1-b3,4-b′]dithiophene (CPDT): A related compound used in organic solar cells, highlighting the versatility of the cyclopenta[b]thiophene core.
Eigenschaften
Molekularformel |
C18H16FN3O4S |
|---|---|
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
methyl 2-[[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-2-oxoacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H16FN3O4S/c1-26-18(25)14-11-6-4-8-13(11)27-17(14)21-15(23)16(24)22-20-9-10-5-2-3-7-12(10)19/h2-3,5,7,9H,4,6,8H2,1H3,(H,21,23)(H,22,24)/b20-9+ |
InChI-Schlüssel |
SSZFENPTVGHNDZ-AWQFTUOYSA-N |
Isomerische SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C(=O)N/N=C/C3=CC=CC=C3F |
Kanonische SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C(=O)NN=CC3=CC=CC=C3F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-amino-N-[(2-ethoxyphenyl)methylideneamino]benzenesulfonamide](/img/structure/B13807827.png)
![alpha-D-Manp-(1->3)-[alpha-D-Manp-(1->6)]-D-Manp](/img/structure/B13807830.png)

![Thiazolidine, 2-(4-methylphenyl)-3-[(4-nitrophenyl)sulfonyl]-(9CI)](/img/structure/B13807837.png)

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2,3-dimethylphenyl)-](/img/structure/B13807856.png)
![3'-Prop-1-en-2-ylspiro[bicyclo[3.1.0]hexane-6,2'-oxirane]](/img/structure/B13807858.png)




![1-(7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-7-yl)methanamine](/img/structure/B13807901.png)

